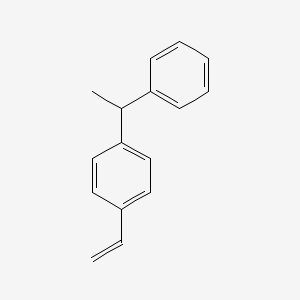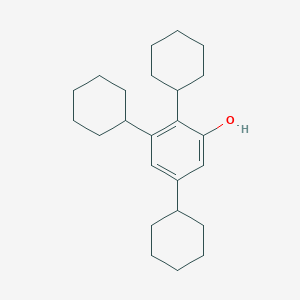stannane CAS No. 89727-01-5](/img/structure/B14377397.png)
[1-(Methoxymethoxy)ethyl](trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethoxy)ethylstannane: is an organotin compound characterized by the presence of a tin atom bonded to a [1-(methoxymethoxy)ethyl] group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethoxy)ethylstannane typically involves the reaction of [tributylstannyl]methanol with dimethoxymethane in the presence of boron trifluoride etherate. The reaction is carried out in dichloromethane with molecular sieves to remove water and ensure the reaction proceeds efficiently .
Industrial Production Methods: While specific industrial production methods for 1-(methoxymethoxy)ethylstannane are not widely documented, the general approach involves the use of organotin hydrides and alkylating agents under controlled conditions to produce the desired organotin compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-(Methoxymethoxy)ethylstannane can undergo oxidation reactions, typically forming tin oxides or hydroxides.
Reduction: Reduction reactions are less common but can involve the conversion of the tin center to a lower oxidation state.
Substitution: This compound can participate in substitution reactions where the [1-(methoxymethoxy)ethyl] group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halides and nucleophiles like amines or thiols are often used.
Major Products Formed:
Oxidation: Tin oxides or hydroxides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: 1-(Methoxymethoxy)ethylstannane is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Reagents: It serves as a reagent in the preparation of other organotin compounds.
Biology and Medicine:
Antimicrobial Agents: Organotin compounds, including 1-(methoxymethoxy)ethylstannane, have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Industry:
Mécanisme D'action
The mechanism by which 1-(methoxymethoxy)ethylstannane exerts its effects involves the interaction of the tin center with various molecular targets. In biological systems, the tin atom can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial activity. In catalysis, the tin center facilitates the formation of carbon-carbon bonds by stabilizing reaction intermediates .
Comparaison Avec Des Composés Similaires
[Tributylstannyl]methanol: Another organotin compound with similar reactivity but different substituents.
[Trimethyltin] chloride: A simpler organotin compound with only methyl groups attached to the tin atom.
Uniqueness:
Propriétés
Numéro CAS |
89727-01-5 |
|---|---|
Formule moléculaire |
C7H18O2Sn |
Poids moléculaire |
252.93 g/mol |
Nom IUPAC |
1-(methoxymethoxy)ethyl-trimethylstannane |
InChI |
InChI=1S/C4H9O2.3CH3.Sn/c1-3-6-4-5-2;;;;/h3H,4H2,1-2H3;3*1H3; |
Clé InChI |
PJZMSQUHCAFEPB-UHFFFAOYSA-N |
SMILES canonique |
CC(OCOC)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
oxophosphanium](/img/structure/B14377336.png)





![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)

![2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14377369.png)



